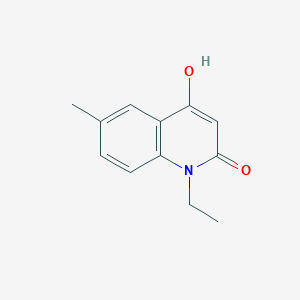

1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-4-hydroxy-6-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-13-10-5-4-8(2)6-9(10)11(14)7-12(13)15/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQFLJHARUBXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C)C(=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715975 | |

| Record name | 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54675-21-7 | |

| Record name | 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 2-Aminobenzophenone with Ethyl Acetoacetate

The most common and well-documented method for synthesizing 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one involves the cyclization of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions. Typically, a strong acid catalyst such as sulfuric acid is used to facilitate the cyclization process. This reaction forms the quinoline core with the desired substituents through intramolecular condensation and ring closure.

- Reaction Conditions:

- Catalyst: Concentrated sulfuric acid

- Temperature: Controlled heating (often reflux)

- Reaction Time: Several hours until completion

- Purification: Recrystallization and chromatography to enhance purity

This method yields the target compound efficiently and is scalable for industrial production with optimization.

Industrial Production Enhancements

In industrial settings, the synthesis is optimized to increase yield and purity. Techniques include:

- Use of continuous flow reactors for better control of reaction parameters and scalability

- Application of high-pressure conditions to accelerate reaction rates

- Advanced purification methods such as recrystallization and chromatographic separation to ensure product quality

These improvements allow for efficient large-scale manufacture of the compound with consistent quality.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization reactions involving aniline derivatives and malonic acid or its esters, leading to quinolinone derivatives. This method reduces reaction times significantly and can yield moderate to good product quantities.

- Typical Procedure:

- Mix aniline derivative with malonic acid and polyphosphoric acid (PPA)

- Microwave heating at approximately 210 °C for short intervals

- Work-up by quenching in ice and extraction with ethanol

This approach has been reported to produce related quinolinone compounds with yields around 35%, indicating moderate efficiency.

Formylation and Coupling Reactions

Other methods reported include formylation of 2-quinolones using dimethylformamide/triethylamine mixtures, which can lead to bis-quinolinone derivatives. However, these methods often suffer from low yields and hazardous conditions, making them less favorable for the preparation of this compound specifically.

Reaction Mechanisms and Chemical Transformations

The compound’s synthesis involves key chemical transformations:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of 2-aminobenzophenone with ethyl acetoacetate | Sulfuric acid, heat | Formation of quinoline ring via cyclization |

| 2 | Hydroxylation and methyl substitution | Intrinsic in starting materials | Introduction of 4-hydroxy and 6-methyl groups |

| 3 | Purification | Recrystallization, chromatography | Isolation of pure product |

The hydroxyl group at position 4 and the methyl group at position 6 are introduced through the choice of starting materials and maintained during cyclization.

Summary of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield | Notes |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 2-aminobenzophenone + ethyl acetoacetate | Sulfuric acid, reflux | Moderate to high | Most common, scalable |

| Microwave-assisted synthesis | Aniline derivatives + malonic acid + PPA | Microwave heating ~210 °C | ~35% | Faster, moderate yield |

| Formylation with DMF/Et3N | 2-quinolones | DMF/triethylamine, heating | Low | Less selective, hazardous |

Research Findings and Data

- The acid-catalyzed cyclization method remains the most efficient and widely used for the preparation of this compound, providing good yields and purity suitable for medicinal chemistry applications.

- Microwave-assisted methods offer time-saving advantages but typically yield lower amounts and require further optimization for scale-up.

- Alternative formylation methods are less practical due to low yields and safety concerns.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Formation of 1-ethyl-4-oxo-6-methylquinolin-2(1H)-one.

Reduction: Formation of 1-ethyl-4-hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline.

Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethyl-4-methylquinolin-2(1H)-one

- Molecular Formula: C₁₂H₁₃NO

- CAS : 53761-55-0

- Synthetic Relevance: Synthesized via alkylation reactions, similar to methods used for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, but without hydroxylation steps .

4-Hydroxy-1-methylquinolin-2(1H)-one Derivatives

- Example: 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one : Molecular Formula: C₁₉H₁₈N₄O₃ Key Features:

- The hydroxyl group at C4 and methyl at N1 are retained, similar to the target compound.

- Spectroscopic Data :

- IR: 3447 cm⁻¹ (OH), 1663 cm⁻¹ (quinolone C=O) .

- ¹H NMR: δ 3.59 ppm (N1-CH₃), δ 6.99–7.95 ppm (aromatic protons) .

4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Derivatives

- Example: 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-methylquinolin-2(1H)-one (3b) : Molecular Formula: C₁₅H₁₄N₄O₂ Key Differences:

- The acetyl and methyl groups on the triazole may enhance steric hindrance, affecting binding to biological targets.

- Spectroscopic Data :

- ¹H NMR: δ 2.26 ppm (CH₃-6a), δ 7.40 ppm (H-5 quinoline) .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Hydroxyl Group at C4: Critical for antioxidant activity, as seen in 4-hydroxyquinolin-2(1H)-ones, where hydrogen donation from the hydroxyl group neutralizes free radicals .

- N1-Alkyl Groups : Ethyl or methyl substituents at N1 enhance metabolic stability compared to unsubstituted analogs. Ethyl groups may provide better steric protection against enzymatic degradation than methyl .

Comparative Physicochemical Properties

| Compound Name | Molecular Weight | logP (Predicted) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| This compound | 203.24 | 1.8 | Not reported | Moderate in DMSO |

| 1-Ethyl-4-methylquinolin-2(1H)-one | 187.23 | 2.5 | Not reported | High in chloroform |

| 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one | 350.37 | 0.5 | 289–290 | Low in water |

Biological Activity

1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, a derivative of the quinoline family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes an ethyl group at the first position, a hydroxyl group at the fourth position, and a methyl group at the sixth position of the quinoline ring. Its potential applications in medicinal chemistry and pharmacology are significant, particularly in the fields of antimicrobial, antiviral, and anticancer research.

- Molecular Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

- CAS Number : 54675-21-7

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell membrane integrity.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antiviral Activity

The compound has also shown promise in antiviral studies. It has been tested against various viruses, demonstrating potential to inhibit viral replication. For instance, it has been noted for its ability to interfere with the HIV capsid protein formation in infected T cells, suggesting a mechanism that could be leveraged for therapeutic purposes.

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly against breast cancer cell lines such as MCF-7. Studies have indicated that it can induce apoptosis in cancer cells through various pathways:

- Induction of Apoptosis : The compound enhances the expression of pro-apoptotic markers like P53 and Bax while decreasing anti-apoptotic markers such as Bcl-2.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 11.18 | Induces apoptosis via P53/Bax pathway |

| MCF10A | >50 | Selective toxicity towards cancer cells |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substituents on the quinoline ring can significantly alter its lipophilicity and biological efficacy.

Figure 1: Structure Activity Relationship

SAR Analysis

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of quinoline showed that modifications at specific positions could enhance antimicrobial potency. The compound was found to be particularly effective against resistant strains of bacteria, highlighting its potential as a lead compound for new antibiotic development.

Case Study 2: Anticancer Mechanisms

In vitro studies demonstrated that treatment with this compound resulted in significant cell cycle arrest at G1 and S phases in MCF-7 cells. This was accompanied by a marked decrease in cell proliferation rates, further validating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, and how can its purity be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous 4-hydroxyquinolin-2-ones are prepared by refluxing aldehyde derivatives with amines in ethanol, followed by crystallization (e.g., 77% yield achieved in similar syntheses via 15-minute reflux ). To optimize purity, researchers should employ techniques like column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMF/ethanol mixtures. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1 aldehyde-to-amine) can minimize byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identify hydroxyl (3440–3200 cm⁻¹), carbonyl (1660–1620 cm⁻¹), and aromatic C=C (1560–1520 cm⁻¹) stretches .

- NMR : ¹H NMR in DMSO-d₆ or CDCl₃ reveals ethyl group signals (δ 1.2–1.4 ppm, triplet; δ 3.5–4.0 ppm, quartet) and methyl groups (δ 2.3–2.5 ppm, singlet). Aromatic protons appear between δ 6.8–8.2 ppm .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., m/z 217 for analogous compounds) and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Based on structurally related quinolinones, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes ). Researchers should:

- Use PPE (gloves, lab coats, goggles).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in published spectral data for this compound?

- Methodological Answer : Discrepancies in NMR/IR peaks may arise from tautomerism (keto-enol equilibrium) or solvent effects. Strategies include:

- Conducting variable-temperature NMR to study tautomeric shifts.

- Comparing data across solvents (DMSO vs. CDCl₃) to assess hydrogen bonding .

- Replicating synthesis under standardized conditions (e.g., anhydrous ethanol, inert atmosphere) to minimize variability .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict molecular geometry, frontier orbitals, and electrostatic potential surfaces. For biological activity, molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes) helps identify binding modes .

Q. How can the antimicrobial activity of this compound be systematically evaluated?

- Methodological Answer :

- In vitro assays : Determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Mechanistic studies : Combine time-kill assays with SEM to observe cell membrane disruption. Synergistic effects can be tested with commercial antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.